molecular formula C10H12N2O B1278270 6-Pyrrolidin-1-ylpyridine-2-carbaldehyde CAS No. 230618-24-3

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde

Cat. No.: B1278270
CAS No.: 230618-24-3
M. Wt: 176.21 g/mol
InChI Key: SZOZYXCTOMKVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde (CAS: 230618-24-3) is a pyridine derivative featuring a pyrrolidine substituent at the 6-position and an aldehyde functional group at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (estimated). This compound is widely utilized in organic synthesis and pharmaceutical research due to its dual functionality: the pyrrolidine group provides electron-donating and steric effects, while the aldehyde group facilitates nucleophilic addition reactions (e.g., condensations, Schiff base formation) .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOZYXCTOMKVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445313
Record name 6-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230618-24-3
Record name 6-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde (CAS No. 230618-24-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound features a pyridine ring substituted with a pyrrolidine group and an aldehyde functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Pseudomonas aeruginosa12.5
Bacillus subtilis6.25

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

Beyond its antibacterial properties, this compound has also been investigated for antiviral activity. In vitro studies have demonstrated its ability to inhibit viral replication in certain models, although specific viral targets remain under investigation .

The mechanism of action of this compound involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The compound may bind to active sites on enzymes, thereby altering metabolic pathways critical for microbial survival .

Study on Antimicrobial Activity

In a comprehensive study conducted by Judge et al., the compound was synthesized and tested against various pathogens. The results indicated that it possessed comparable efficacy to standard antibiotics such as Amoxicillin and Amikacin, particularly against resistant strains of bacteria .

Investigation of Antiviral Properties

A recent investigation into the antiviral properties of this compound revealed promising results against viruses like influenza and coronaviruses. The compound demonstrated a dose-dependent inhibition of viral replication in cell cultures, suggesting its potential as a therapeutic agent in viral infections .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity of this compound. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cell lines . However, further studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis highlight key differences between 6-pyrrolidin-1-ylpyridine-2-carbaldehyde and structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 230618-24-3 C₁₁H₁₂N₂O 188.23 Pyrrolidine (5-membered ring) at position 6; aldehyde at position 2 .
6-Piperidinopyridine-2-carbaldehyde N/A C₁₁H₁₄N₂O 190.24 Piperidine (6-membered ring) instead of pyrrolidine; altered steric effects .
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde N/A C₁₂H₁₅N₂O₂ 219.26 Methoxy group at position 2; aldehyde at position 4 (nicotinaldehyde isomer) .
2-Pyridinecarboxaldehyde 1121-60-4 C₆H₅NO 107.11 Simple pyridine aldehyde; lacks substituents at position 6 .
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine N/A C₉H₁₀FIN₂ 308.10 Halogenated (F, I) at positions 2 and 3; no aldehyde group .

Stability and Handling Considerations

While specific stability data for this compound are unavailable, analogs such as 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1) suggest that similar compounds may exhibit acute toxicity, skin/eye irritation, and sensitivity to moisture or oxidation . Recommended precautions include:

  • Storage under inert gas (e.g., argon) to preserve aldehyde functionality.
  • Use of personal protective equipment (PPE) to avoid dermal or inhalation exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.